molecular formula C14H21NO B5674353 1-(2,5-dimethylbenzyl)-4-piperidinol

1-(2,5-dimethylbenzyl)-4-piperidinol

Cat. No.: B5674353
M. Wt: 219.32 g/mol
InChI Key: SKBLODULJPIARR-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzyl)-4-piperidinol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 2,5-dimethylbenzyl substituent attached to the nitrogen atom.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-3-4-12(2)13(9-11)10-15-7-5-14(16)6-8-15/h3-4,9,14,16H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBLODULJPIARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of piperidine derivatives are highly sensitive to substituent variations. Below is a comparative analysis of 1-(2,5-dimethylbenzyl)-4-piperidinol with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Properties/Activities Source
This compound Piperidinol (4-OH) 2,5-Dimethylbenzyl Hypothesized enhanced lipophilicity due to methyl groups; potential CNS activity (inferred) N/A
1-(4-Methylbenzyl)piperidin-4-yl methanol Piperidinol (4-OH) 4-Methylbenzyl, fluorophenyl methanol Improved selectivity in receptor binding due to fluorophenyl group
1-Benzyl-2,2-dimethylpiperidin-4-one Piperidinone (4-ketone) Benzyl, 2,2-dimethyl Distinct pharmacological profile (e.g., enzyme inhibition) due to ketone and methyl groups
1-(3,5-Dimethylbenzoyl)piperidin-4-yl derivatives Piperidine 3,5-Dimethylbenzoyl Enhanced metabolic stability from benzoyl group
1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-(m-trifluoromethylphenyl)-4-piperidinol Piperidinol (4-OH) Trifluoromethylphenyl, cyclopropane High potency in receptor antagonism due to electron-withdrawing CF₃ group
Key Observations:

Substituent Position and Lipophilicity: The 2,5-dimethylbenzyl group in the target compound likely increases lipophilicity compared to analogs like 1-(4-methylbenzyl)piperidinol. This could enhance blood-brain barrier penetration but reduce aqueous solubility . Electron-withdrawing groups (e.g., CF₃ in ) improve binding affinity but may reduce metabolic stability.

Functional Group Impact: The hydroxyl group at the 4-position (piperidinol) enables hydrogen bonding, critical for interactions with biological targets like enzymes or receptors. Ketone-containing analogs (e.g., ) exhibit altered reactivity and selectivity due to the absence of a hydroxyl group.

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